4-[(Dibutylamino)methyl]aniline
Description
Foundational Concepts of Aminomethylated Aniline (B41778) Structures
Aminomethylated anilines are a specific subclass of substituted anilines characterized by the presence of an aminomethyl group (-CH₂NR₂) attached to the aniline scaffold. The compound of focus, 4-[(Dibutylamino)methyl]aniline, exemplifies this structural motif. It features a primary amino group (-NH₂) and a dibutylaminomethyl group [-CH₂N(CH₂CH₂CH₂CH₃)₂] substituted at the para (4-) position of the benzene (B151609) ring.
The synthesis of such compounds can often be achieved through the Mannich reaction, a three-component condensation involving an active hydrogen-containing compound (in this case, aniline), formaldehyde, and a secondary amine (dibutylamine). cdc.gov This reaction is a classic method for C-C bond formation and the introduction of an aminoalkyl group. cdc.gov
Significance of Functionalized Aniline Scaffolds in Organic Synthesis and Materials Science
Functionalized aniline scaffolds are of paramount importance in various scientific domains. In organic synthesis, they serve as versatile intermediates for the preparation of more complex molecules, including pharmaceuticals and dyes. wikipedia.orgwikipedia.org The amino group can be readily transformed into other functional groups, and the aromatic ring can undergo a variety of substitution reactions.
In materials science, aniline derivatives are crucial monomers for the synthesis of conducting polymers, such as polyaniline, and other high-performance polymers like polyimides and polyamides. wikipedia.org For instance, 4,4'-methylenedianiline, a related diamine, is a key precursor in the production of polyurethanes. cdc.govwikipedia.orgacs.org The specific nature of the substituents on the aniline ring can be tailored to control the properties of the resulting polymers, such as their conductivity, thermal stability, and mechanical strength.
Overview of the Chemical Landscape of this compound and its Analogues
The chemical landscape of this compound includes a variety of analogues where the N,N-dibutylamino group is replaced by other dialkylamino or arylamino moieties. These variations allow for the fine-tuning of the compound's physicochemical properties, such as its basicity, solubility, and electronic characteristics. The table below presents a comparison of this compound with some of its close analogues.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 708992-20-5 | C15H26N2 | 234.38 |
| 4-((Diethylamino)methyl)aniline | 6406-73-1 | C11H18N2 | 178.27 |
| 4-((Dimethylamino)methyl)aniline | 6406-74-2 | C9H14N2 | 150.22 |
| 4-((Methylamino)methyl)aniline | 38020-69-8 | C8H12N2 | 136.19 |
| 4-[(Phenylamino)methyl]aniline | 24007-66-7 | C13H14N2 | 198.26 |
The systematic study of these analogues contributes to a deeper understanding of structure-property relationships within this class of compounds, paving the way for the rational design of new molecules with desired functionalities for various applications. While extensive research on this compound itself is not widely documented in publicly available literature, its structural features suggest potential as an intermediate in organic synthesis and as a building block for functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(dibutylamino)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-3-5-11-17(12-6-4-2)13-14-7-9-15(16)10-8-14/h7-10H,3-6,11-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKOPGXHDDXHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 4 Dibutylamino Methyl Aniline Analogues
Elucidation of Reaction Pathways and Intermediate Species
The reactivity of aniline (B41778) derivatives is governed by the interplay of the amino group and the aromatic ring, leading to diverse reaction pathways and the formation of various intermediate species.
The synthesis of molecules like 4-[(Dibutylamino)methyl]aniline involves key C-N bond-forming reactions. Aminomethylation, a type of Mannich reaction, typically proceeds through the formation of an electrophilic iminium ion from an amine and formaldehyde. For aniline analogues, this electrophile then attacks the electron-rich aromatic ring, usually at the ortho or para position, to yield the aminomethylated product.
Alkylation processes, particularly N-alkylation, are fundamental to synthesizing substituted amines. A visible-light-induced strategy for the N-alkylation of anilines with 4-hydroxybutan-2-one has been developed, which notably proceeds without the need for metallic catalysts, oxidants, or bases. nih.gov The proposed mechanism suggests the formation of an electron donor-acceptor (EDA) complex between aniline and ammonium (B1175870) bromide. Under visible light irradiation, this complex enters an excited state, facilitating the reaction. Simultaneously, 4-hydroxybutan-2-one is thought to form an intermediate via a bromine radical, which then couples with aniline and dehydrates to form an imine intermediate. This intermediate is subsequently reduced to yield the final N-alkylated aniline product. nih.gov This method's potential for scalability has been demonstrated through gram-scale experiments. nih.gov
Mechanistic studies on the reactions of hexamethylenetetramine, a complex amine, with electrophiles have provided insights into C-N bond cleavage and rearrangement. In acidic solutions, the decomposition of certain bicyclic derivatives was found to proceed through the formation of an intermediate methyleniminium ion. dur.ac.uk
Radical reactions significantly expand the synthetic utility of aniline derivatives. The oxidation of amine compounds, including aniline, often generates N-centered radicals. nih.gov These radicals are highly reactive and can engage in further transformations. For instance, a method for the formal synthesis of anilines from phenol (B47542) derivatives involves a radical-mediated O-atom transfer using hydroxamic acids as the N-centered radical source. researchgate.net
Computational studies have provided detailed mechanistic and kinetic information on the reactions of aniline and its derivatives with radicals like the methyl (CH₃•) and hydroxyl (•OH) radicals. The reaction between aniline and a methyl radical can proceed via several pathways, including H-abstraction from the -NH₂ group or CH₃-addition to the aromatic ring. nih.govacs.orgresearchgate.net Theoretical investigations at the CCSD(T)//M06-2X/6-311++G(3df,2p) level of theory have established the potential energy surface for this reaction. nih.govresearchgate.net The dominant competing pathways are H-abstraction from the amino group to form C₆H₅NH and CH₄, and methyl addition at the ortho position of the aniline ring. nih.govresearchgate.net
Similarly, the reaction of 4-methyl aniline with hydroxyl radicals has been studied computationally. mdpi.comresearchgate.net The primary product is the NH-C₆H₄-CH₃ radical, formed through H-abstraction from the amino group. This pathway accounts for over 70% of the reaction, making it significantly more favorable than OH addition to the aromatic ring or H-abstraction from the methyl group. mdpi.com The reaction rate is notably faster than that of toluene (B28343) with •OH radicals but slower than the reaction of aniline with •OH radicals under ambient conditions. mdpi.comresearchgate.net
| Radical Reaction | Dominant Pathway | Key Products/Intermediates | Computational Method |
| Aniline + CH₃• | H-abstraction from -NH₂ and CH₃-addition to ortho-carbon | C₆H₅NH + CH₄, 2-methyl-aniline intermediate | CCSD(T)//M06-2X/6-311++G(3df,2p) nih.govresearchgate.net |
| 4-Methyl Aniline + •OH | H-abstraction from -NH₂ | NH-C₆H₄-CH₃ radical | M06-2X and CCSD(T) / 6-311++G(3df,2p) mdpi.comresearchgate.net |
| Phenol Derivatives + N-centered radical | Deoxygenative N-Centered Radical Substitution | Aniline Derivatives | Triethyl phosphite (B83602) mediated O-atom transfer researchgate.net |
Kinetic Studies and Rate Law Determination
Kinetic studies are essential for quantifying reaction rates and understanding how they are influenced by various parameters, which is fundamental to elucidating reaction mechanisms.
The rates of chemical reactions, including those involving aniline derivatives, are strongly dependent on temperature and pressure. Generally, reaction rates increase with temperature, as described by the Arrhenius equation. The degradation of aniline via heat-assisted persulfate oxidation, for example, follows a pseudo-first-order reaction model, with the rate increasing significantly with higher temperatures. nih.gov
The influence of pressure is particularly important for gas-phase reactions and reactions in solution under high pressure. For gas-phase reactions, pressure dependence is often observed in unimolecular/recombination fall-off reactions and chemically activated bimolecular reactions. psu.edu The former typically sees an increase in rate with pressure, while the latter shows a decrease. psu.edu
Theoretical studies on the reaction of aniline with methyl radicals have been conducted over wide ranges of temperature (300–2000 K) and pressure (76–76,000 Torr). nih.govresearchgate.net These studies utilize conventional transition-state theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate rate coefficients. nih.govresearchgate.netmdpi.com For the C₆H₅NH₂ + CH₃ reaction, while the rate constants for several individual channels decrease with increasing pressure, the total rate constant shows a positive pressure dependence. nih.gov In contrast, the bimolecular rate coefficients for the reaction of the propargyl radical with molecular oxygen show an inverse relationship with pressure for most channels. nih.gov
The following table summarizes the calculated rate expressions for key radical reactions involving aniline and its analogues.
| Reaction | Rate Expression (k) | Temperature (T) / Pressure (P) Range | Reference |
| Aniline + CH₃• → C₆H₅NH + CH₄ | kₐ₁ = 7.5 × 10⁻²³ T³·⁰⁴ exp[(-40.63 kJ·mol⁻¹)/RT] | T = 300–2000 K, P = 760 Torr | nih.govresearchgate.net |
| Aniline + CH₃• → IS2 (ortho-addition) | kₐ₂ = 2.29 × 10⁻³ T⁻³·¹⁹ exp[(-56.94 kJ·mol⁻¹)/RT] | T = 300–2000 K, P = 760 Torr | nih.gov |
| 4-Methyl Aniline + •OH (Total) | k_total = 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] | T = 300–2000 K, P = 760 Torr | mdpi.com |
Rate constants are in cm³ molecule⁻¹ s⁻¹.
Spectrophotometry is a powerful technique for monitoring the progress of reactions that involve a change in light absorption, allowing for the determination of kinetic parameters. In multicomponent systems, where several species react simultaneously, kinetic-spectrophotometric methods combined with chemometrics can resolve the contributions of each component without prior separation. researchgate.netnih.gov
The oxidation of aniline by iron(III) in the presence of bipyridyl and mixed micelles has been studied kinetically. uctm.edu The reaction follows pseudo-first-order kinetics, and the rate constants were determined by monitoring the change in absorbance of the product over time. uctm.edu Similarly, the kinetics of the iodination of aniline and its substituted derivatives have been investigated, showing first-order dependence on both aniline and the iodinating agent. niscpr.res.in
Modern approaches often use diode array spectrophotometers to record entire spectra over time. The resulting data matrix can be analyzed using multivariate calibration methods like Partial Least Squares (PLS) regression or Principal Component Regression (PCR) to determine the concentrations of individual analytes in a mixture. researchgate.netnih.gov These methods have been successfully applied to the simultaneous determination of multiple food colorants based on the kinetics of their reaction with an Fe(III)/Fe(II) system. nih.govresearchgate.net Such techniques could be readily adapted to study complex reaction mixtures involving this compound and its analogues, for instance, in competitive oxidation or substitution reactions.
Electrochemical Reaction Mechanisms of Substituted Amines and Anilines
The electrochemical oxidation of amines and aniline derivatives offers a sustainable alternative to conventional chemical methods for synthesis and modification. mdpi.comresearchgate.netnih.gov The mechanism of these reactions is highly dependent on the structure of the amine (primary, secondary, or tertiary), the substitution on the aromatic ring, and the reaction medium. mdpi.com
For aniline derivatives, the anodic oxidation also starts with the formation of a radical cation. mdpi.com The subsequent fate of this intermediate depends on the substitution pattern at the nitrogen atom and the basicity of the medium. The presence of substituents on the aromatic ring can further modify the oxidation potential and the reaction pathway. The electrochemical approach has been utilized for various transformations, including the synthesis of imines and nitriles from amines and the formation of amides from aldehydes and amines. researchgate.netacs.org
The table below shows the oxidation potentials for various amine structures, illustrating the effect of substitution.
| Amine Type | Example Compound | Oxidation Potential (E vs. SCE) | Reference |
| Primary Aliphatic | n-Butylamine | 1.25 V | mdpi.com |
| Secondary Aliphatic | Di-n-butylamine | 1.10 V | mdpi.com |
| Tertiary Aliphatic | Tri-n-butylamine | 0.90 V | mdpi.com |
| Primary Aromatic | Aniline | 0.92 V | mdpi.com |
| N,N-disubstituted Aromatic | N,N-Dimethylaniline | 0.79 V | mdpi.com |
SCE: Saturated Calomel Electrode
Tautomerization and Configurational Isomerization Studies in Aniline Derivatives
Aniline and its derivatives are versatile organic compounds that can undergo several types of isomerism, including tautomerization and configurational isomerization. These processes are fundamental to understanding their reactivity and the stereochemical outcomes of their reactions. Mechanistic studies have provided insights into the factors governing these transformations, such as substituent effects, solvent properties, and photochemical or thermal conditions.
Tautomerization involves the migration of a proton, typically accompanied by a shift of a double bond. In aniline derivatives, the most relevant forms are imine-enamine and keto-enol tautomerism, particularly in Schiff base derivatives. Configurational isomerization, on the other hand, refers to the interconversion of stereoisomers that can be separated, such as (E/Z) isomers around a double bond or conformational isomers arising from restricted rotation around single bonds.
Research into the tautomeric and configurational equilibria of aniline derivatives has revealed the significant influence of electronic and steric factors. For instance, in studies of N-salicylidene-p-X-aniline compounds, the nature of the substituent 'X' on the aniline ring plays a crucial role in the position of the enol-imine ⇌ keto-amine equilibrium. Electron-donating groups tend to favor the enol-imine tautomer, while electron-withdrawing groups shift the equilibrium towards the keto-amine form. This relationship can be quantified using Hammett parameters, which correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives.
A study on N-(2-hydroxy-1-naphthylidene)anilines demonstrated that the equilibrium between the enol and keto forms is sensitive to the substituent on the aniline ring. The equilibrium constant (K) for the tautomerization process was found to vary with the Hammett constant (σ) of the substituent tandfonline.com. In ethanolic solution, the addition of salts like CaCl2 can shift the equilibrium significantly towards the keto form, allowing for the determination of the concentration of this tautomer tandfonline.comtandfonline.com.
The following table illustrates the effect of substituents on the aniline ring on the molar absorption coefficient of the keto form in N-(2-hydroxy-1-naphthylidene)anilines.
| Substituent on Aniline Ring | Molar Absorption Coefficient of Keto Form (εk / m² mol⁻¹) |
| p-Cl | 4122 |
| p-OCH₃ | 2293 |
| m-OH | 1770 |
| H | 2660 |
| p-CH₃ | 3850 |
Data sourced from a study on N-(2-hydroxy-1-naphthylidene)anilines in methanolic solution tandfonline.com.
Configurational isomerization around the C=N double bond in Schiff bases derived from anilines is another important area of investigation. Photoisomerization from the more stable (E)-isomer to the (Z)-isomer can be induced by UV irradiation. Subsequent thermal or catalytic relaxation can then lead back to the (E)-isomer. The kinetics of this process are influenced by the substituents on both the aniline and the aldehyde-derived portions of the molecule.
In a study of a benzylidene aniline Schiff base derivative, it was observed that in freshly prepared solutions, the (E)-enol-imine tautomer was predominant. Over time, particularly in the presence of hydrogen-bond donor or acceptor species, the population of the keto-amine tautomeric forms increased nih.gov. Irradiation with UV light led to the conversion of the (E)-enol-imine tautomer into the keto-amine forms, which then underwent (Z)→(E) isomerization around the C=C bond nih.gov.
Furthermore, computational studies have been employed to understand the relative stabilities of different tautomers and conformers. For a benzylidene aniline derivative, the (E)-keto-amine and (Z)-keto-amine tautomers were found to have conformers with energies significantly higher than the most stable (E)-enol-imine form nih.gov.
| Tautomer/Conformer Group | Relative Energy (kJ mol⁻¹) |
| (Z)-keto-amine (C-N trans) | ~42–49 |
| (E)-keto-amine (C-N trans) | ~48–54 |
| (Z)-keto-amine (C-N cis) | ~70–77 |
| (E)-keto-amine (C-N cis) | ~76–80 |
Relative energies are with respect to the most stable (E)-enol-imine form nih.gov.
While direct mechanistic studies on this compound are not prevalent in the reviewed literature, the principles derived from its analogues provide a framework for predicting its behavior. The dibutylamino group is an electron-donating group, which would be expected to influence tautomeric equilibria. The presence of the flexible dibutylaminoethyl group could also introduce additional conformational isomers due to rotation around the various single bonds.
Advanced Computational and Theoretical Studies of Aniline Based Structures
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Methodologies
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for predicting the molecular and electronic properties of chemical compounds. These methods offer a balance between computational cost and accuracy, making them ideal for the study of medium-sized organic molecules like 4-[(Dibutylamino)methyl]aniline.
Electronic Structure Analysis and Frontier Molecular Orbital Theory (HOMO-LUMO)
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.
For aniline (B41778) and its derivatives, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the nitrogen atom of the amino group, while the LUMO is a π*-antibonding orbital. Substituents on the aniline ring can significantly influence the energies of these orbitals. In the case of this compound, the electron-donating nature of the alkylamino group is expected to raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity.
Table 1: Representative HOMO-LUMO Energies and Gaps for p-Substituted Anilines (Calculated at B3LYP/6-31G(d))
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Aniline | -5.45 | -0.28 | 5.17 |
| p-Toluidine | -5.21 | -0.19 | 5.02 |
| p-Ethylaniline | -5.18 | -0.17 | 5.01 |
| This compound (Estimated) | -5.0 to -5.1 | -0.1 to -0.2 | 4.8 to 5.0 |
Note: The values for this compound are estimated based on the trends observed for other p-alkylanilines. The increased electron-donating character of the dibutylaminomethyl group is expected to further decrease the HOMO-LUMO gap compared to simpler alkyl substituents.
Spectroscopic Property Prediction through Theoretical Calculations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical UV-Vis spectra that often show good agreement with experimental data. nih.gov The calculations also provide information on the oscillator strength of each transition, which is related to the intensity of the absorption band. nih.gov
For aniline derivatives, the primary absorption bands in the UV-Vis region typically correspond to π → π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. For this compound, the presence of the electron-donating dibutylaminomethyl group at the para position is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted aniline.
While experimental or calculated UV-Vis data for this compound is scarce, we can infer its likely spectroscopic properties by examining data from related N,N-dialkyl-p-substituted anilines.
Table 2: Predicted Electronic Transitions for a Representative p-Substituted N,N-Dialkylaniline (Calculated using TD-DFT)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 310 | 0.15 | HOMO → LUMO (π → π) |
| S0 → S2 | 265 | 0.45 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 230 | 0.20 | HOMO → LUMO+1 (π → π*) |
Note: This table presents hypothetical data for a representative p-substituted N,N-dialkylaniline to illustrate the type of information obtained from TD-DFT calculations. The actual values for this compound would require specific calculations.
Protonation Effects on Electronic and Optical Behavior of Aniline Derivatives
The presence of multiple basic nitrogen atoms in this compound—one on the aromatic ring and one in the dibutylamino group—makes the study of protonation effects particularly interesting. Protonation can significantly alter the electronic structure and, consequently, the optical properties of the molecule.
Computational studies on other amino-containing aromatic compounds have shown that protonation of an amino group leads to a significant blue shift (hypsochromic shift) in the absorption spectrum. This is because the protonated amino group becomes strongly electron-withdrawing, which lowers the energy of the HOMO and increases the HOMO-LUMO gap.
In the case of this compound, protonation could occur at either the primary aniline nitrogen or the tertiary amine nitrogen. The preferred site of protonation would depend on the relative basicities of the two groups, which can be influenced by the solvent environment. DFT calculations can be employed to determine the relative energies of the different protonated forms and to predict the resulting changes in their electronic and absorption spectra.
Table 3: Predicted Effect of Protonation on the Longest Wavelength Absorption Maximum (λmax) of a Representative Aniline Derivative
| Species | Predicted λmax (nm) | Shift upon Protonation (nm) |
| Neutral Molecule | 310 | - |
| N-Protonated Molecule | 275 | -35 (Blue Shift) |
Note: This table illustrates the expected trend of a blue shift upon protonation of the amino group in an aniline derivative. The magnitude of the shift for this compound would depend on the specific site of protonation.
Charge Distribution and Natural Population Analysis (NPA)
Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electronic charge on the atoms within a molecule. researchgate.netresearchgate.net This information is crucial for understanding a molecule's reactivity, intermolecular interactions, and electrostatic potential. NPA is generally considered to be more reliable and less dependent on the basis set used in the calculation compared to other methods like Mulliken population analysis. researchgate.net
For this compound, NPA would reveal the partial positive and negative charges on each atom. The nitrogen and carbon atoms of the electron-donating dibutylaminomethyl group and the nitrogen of the aniline group are expected to have negative partial charges, while the hydrogen atoms are expected to have positive partial charges. The distribution of charge on the aromatic ring will also be influenced by the substituents.
Table 4: Representative Natural Population Analysis (NPA) Charges for a Substituted Aniline
| Atom | NPA Charge (e) |
| Aniline N | -0.850 |
| Aniline C1 | -0.250 |
| Aniline C4 | +0.150 |
| Substituent N | -0.600 |
| Substituent C (adjacent to N) | +0.200 |
Note: This table provides hypothetical NPA charges for key atoms in a substituted aniline to illustrate the expected charge distribution. The actual charges for this compound would need to be determined through specific calculations.
Quantum Chemical Descriptors and Quantitative Structure-Activity Relationship (QSAR) Modelling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.govnih.gov These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for a particular effect.
The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the chemical structure. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). For aniline derivatives, QSAR models have been successfully developed to predict their toxicity to various organisms. nih.govnih.govscientific.net
In these models, descriptors such as the energy of the LUMO (ELUMO) and the octanol-water partition coefficient (logP) have been found to be particularly important. A lower ELUMO is often associated with higher toxicity for polar narcotics like anilines, as it indicates a greater susceptibility to nucleophilic attack. nih.gov
Table 5: Representative QSAR Model for the Toxicity of Substituted Anilines
| Biological Endpoint | QSAR Equation | Statistical Parameters |
| Acute Toxicity (LC50) | log(1/LC50) = a * logP - b * ELUMO + c | n = number of compoundsr2 = correlation coefficientq2 = cross-validated r2 |
Note: This table presents a general form of a QSAR equation for aniline toxicity. The coefficients a, b, and c, as well as the statistical parameters, would be determined from a specific dataset of aniline derivatives.
Molecular Dynamics and Simulation Studies for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of molecules and their interactions with their environment. acs.org By simulating the motions of atoms and molecules over time, MD can reveal details about intermolecular forces, solvation, and conformational changes.
For this compound, MD simulations could be used to study its interactions with solvent molecules, such as water. acs.org These simulations can provide insights into the formation of hydrogen bonds between the amino groups of the aniline derivative and water molecules. The simulations can also reveal how the molecule is oriented at the interface of different phases, which is important for understanding its surface activity.
The results of MD simulations can be analyzed to calculate various properties, such as radial distribution functions, which describe the probability of finding one molecule at a certain distance from another. This information is crucial for understanding the microscopic details of how this compound interacts with its surroundings.
Table 6: Potential Intermolecular Interactions of this compound Investigated by Molecular Dynamics
| Interacting Species | Type of Interaction | Significance |
| Aniline NH2 with Water | Hydrogen Bonding (H-donor) | Influences solubility and solvation shell structure. |
| Tertiary Amine N with Water | Hydrogen Bonding (H-acceptor) | Affects solubility and local solvent ordering. |
| Aromatic Ring with Water | π-Hydrogen Bonding | Contributes to the overall solvation and orientation at interfaces. |
| Alkyl Chains with Non-polar Solvents | van der Waals Interactions | Governs solubility in non-polar media and self-aggregation. |
Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Reaction Kinetics
The study of chemical reaction kinetics is fundamental to understanding the transformation of molecules. Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are cornerstones of theoretical kinetics, enabling the calculation of reaction rate constants from first principles. prsu.ac.inox.ac.uk
Transition State Theory, developed in the 1930s, explains reaction rates by assuming a quasi-equilibrium between the reactants and an activated complex at the transition state—a specific point of maximum energy along the reaction coordinate. wikipedia.orglibretexts.orghope.edu The rate of the reaction is then determined by the rate at which this complex proceeds to form products. wikipedia.org TST has been highly successful in providing a qualitative understanding of how chemical reactions occur and in calculating thermodynamic properties of activation, such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡). wikipedia.org
For more complex reactions, particularly unimolecular decompositions or reactions under varying pressures, RRKM theory provides a more detailed, microcanonical framework. prsu.ac.inlibretexts.org Unlike TST, which assumes a thermal energy distribution, RRKM theory considers the energy-dependent rate constant, accounting for how energy is distributed among the vibrational and rotational modes of the molecule. ox.ac.uklibretexts.org
In the context of aniline-based structures, these theories are applied to model reactions such as atmospheric degradation or combustion. For instance, a comprehensive kinetic mechanism for the reaction between a simple aniline molecule and a methyl radical (CH₃) was investigated over a wide temperature and pressure range. nih.gov Researchers used high-level quantum chemical calculations to establish the potential energy surface and employed conventional TST for elementary reaction channels. nih.gov For multi-well reaction paths, the more sophisticated RRKM-based master equation framework was applied to calculate temperature- and pressure-dependent rate coefficients. nih.gov
A similar computational study on the reaction of 4-methyl aniline with hydroxyl (OH) radicals—a key atmospheric oxidant—demonstrates the power of these theories. mdpi.comresearchgate.net The mechanism was computed using methods like M06-2X and CCSD(T), with TST and RRKM theory used to calculate the rate constants for various reaction pathways, including hydrogen abstraction from the amino group and OH addition to the aromatic ring. mdpi.comresearchgate.net The study found that the main product resulted from hydrogen abstraction from the -NH₂ group. mdpi.com Such studies reveal that factors like the position of substituents on the aniline ring significantly influence reaction rates and mechanisms. mdpi.com
For a molecule like this compound, these theoretical approaches would allow for the detailed investigation of its reaction kinetics. Scientists could model its reactions with atmospheric radicals, predicting the rate-determining steps and the primary degradation products. The bulky dibutylamino group would be expected to introduce significant steric and electronic effects, influencing the stability of transition states and the branching ratios between different reaction pathways.
| Reaction Pathway | Description | Calculated Rate Coefficient Expression (cm³/molecule/s) |
|---|---|---|
| Total Reaction | Overall rate of reaction between 4-methyl aniline and OH radical. | ktotal = 2.04 × 10⁻¹⁸ T2.07 exp[(11.2 kJ/mol)/RT] |
| H-abstraction from -NH₂ | Formation of NH-C₆H₄-CH₃ radical. Identified as the major product channel. | Data not explicitly separated in source |
| OH addition to ring | Formation of various adducts (IS1, IS2, IS3, IS4) by OH addition at different ring positions. | Data not explicitly separated in source |
Molecular Docking Simulations for Ligand-Target Interactions in Chemical Biology Research
Molecular docking is a powerful computational tool used extensively in drug discovery and chemical biology to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein or nucleic acid. nih.govresearchgate.net The process involves predicting the preferred orientation, conformation, and binding affinity of the ligand within the target's binding site. ijprajournal.com This method allows researchers to virtually screen large libraries of compounds, prioritize candidates for synthesis and experimental testing, and gain insights into the molecular basis of ligand-target recognition. nih.govijprajournal.com
The docking process generally involves preparing 3D structures of both the ligand and the target receptor. A "grid box" is defined around the active site of the receptor, and a docking algorithm systematically samples different conformations and orientations of the ligand within this space. nih.gov The resulting poses are then evaluated using a scoring function, which estimates the binding free energy, with lower scores typically indicating a more favorable interaction. nih.gov
Studies on various aniline derivatives have demonstrated the utility of this approach. For example, novel aniline derivatives have been synthesized and evaluated as potential anti-tubercular agents. ijprajournal.com Molecular docking simulations were performed to predict their binding interactions with a target enzyme, revealing that the compounds interacted with key amino acid residues like Serine and Histidine, similar to standard drugs. ijprajournal.com In another study, 2,4-disubstituted quinazoline (B50416) derivatives containing aniline moieties were investigated as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease. nih.gov Docking studies showed that the most potent compounds fit well into the BuChE active site, forming favorable interactions that explained their inhibitory activity. nih.gov The binding energies calculated from these simulations often correlate well with experimentally determined inhibitory concentrations (IC₅₀). nih.gov
For this compound, molecular docking could be employed to explore its potential as a biologically active agent. Its structure presents several features for potential target interaction: the aniline ring can participate in π-stacking and hydrophobic interactions, the amino group can act as a hydrogen bond donor or acceptor, and the flexible dibutylamino group can explore and fit into hydrophobic pockets within a binding site. By docking this compound into the active sites of various enzymes or receptors, researchers could generate hypotheses about its potential biological targets and mechanism of action, guiding further experimental investigation in drug discovery.
| Compound Type | Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Aniline-based Schiff Base 1 | Anti-tubercular Target | -5.64 | Ser, His, Ile | ijprajournal.com |
| Aniline-based Schiff Base 2 | Anti-tubercular Target | -6.27 | Ser, His, Ile | ijprajournal.com |
| Aniline-based Schiff Base 3 | Anti-tubercular Target | -6.74 | Ser, His, Ile | ijprajournal.com |
| 2,4-disubstituted quinazoline (aniline derivative) | Butyrylcholinesterase (1P0I) | -11.2 | Trp82, His438, Gly116 | nih.gov |
Applications in Specialized Chemical Disciplines
Organic Catalysis and Ligand Design for Advanced Transformations
Ligands for Transition Metal-Catalyzed Reactions
There is no available scientific literature that describes the synthesis, characterization, or application of transition metal complexes involving 4-[(Dibutylamino)methyl]aniline as a ligand. While the broader class of aminobenzylamine and related N-donor ligands is utilized in coordination chemistry and catalysis, specific data on the performance or properties of complexes with this particular dibutyl-substituted ligand have not been published.
Organocatalytic Applications in Asymmetric Synthesis
Similarly, the potential for this compound to act as an organocatalyst has not been explored in published research. Aniline (B41778) derivatives are a known class of organocatalysts, often employed in reactions such as Michael additions or Mannich reactions. However, no studies have specifically investigated or reported the catalytic activity, efficiency, or stereoselectivity of this compound in asymmetric synthesis.
Corrosion Inhibition Mechanisms and Performance Enhancement Studies
Organic compounds containing nitrogen and aromatic rings are frequently investigated as corrosion inhibitors for various metals, particularly steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer. While this compound fits this structural profile, specific research on its efficacy and mechanism as a corrosion inhibitor is not present in the accessible scientific literature.
Adsorption Characteristics and Surface Interaction Models
No experimental data has been published regarding the adsorption of this compound on metal surfaces. Consequently, there are no studies determining its adsorption characteristics or fitting these data to surface interaction models like the Langmuir or Temkin isotherms. Such studies are fundamental to understanding the inhibitor-surface interaction.
Mixed-Type Inhibition Mechanisms in Acidic Media
Investigations into the specific inhibition mechanism of this compound in acidic media have not been reported. Therefore, it is not known whether it would act as an anodic, cathodic, or mixed-type inhibitor, a critical aspect of its performance profile as a corrosion inhibitor.
Influence of Substituent Electronic Effects on Inhibition Efficiency
The influence of the dibutylamino and methyl substituents on the aniline ring's electronic properties could theoretically impact its inhibition efficiency. The electron-donating nature of these groups would be expected to enhance adsorption on a metal surface. However, without experimental studies on this compound and its analogues, any discussion on the electronic effects of its specific substituents on corrosion inhibition remains purely speculative.
Advanced Materials Science and Polymer Chemistry
The unique structural characteristics of this compound, featuring a reactive aniline moiety and a flexible dibutylamino group, position it as a valuable compound in the realm of advanced materials and polymer science. Its applications range from serving as a fundamental building block for complex polymers to its integration into sophisticated donor-acceptor systems and its relevance in the sustainable production of aniline derivatives from renewable resources.
Building Blocks for Polymeric Resins and Functional Materials
The aniline functional group in this compound provides a reactive site for polymerization reactions, allowing it to be incorporated as a monomeric unit into various polymer chains. This integration can impart specific functionalities to the resulting materials, such as altered solubility, thermal stability, and mechanical properties. The presence of the dibutylamino group further influences the polymer's characteristics by introducing flexibility and modifying its polarity.
While direct research on the use of this compound in polymeric resins is not extensively documented in the provided search results, the broader context of aniline derivatives in polymer chemistry suggests its potential. For instance, esterified lignin (B12514952), which contains phenolic and aniline-like structures, demonstrates improved compatibility in polymer blends for applications like 3D printing inks and compostable plastics. rsc.org This highlights the principle that modifying polymer backbones with functional groups, such as those present in this compound, can significantly enhance material properties.
Donor-Acceptor Systems and Photoswitchable Materials
The electronic nature of this compound, with its electron-donating aniline and amino groups, makes it a suitable component for donor-acceptor systems. In such systems, electron-rich donor molecules are paired with electron-deficient acceptor molecules, leading to unique photophysical and electronic properties. These properties are central to the development of advanced materials, including those with photoswitchable characteristics.
The synthesis of novel acceptor-donor-acceptor systems based on bis-(imino-1,8-naphthalimides) showcases the design principles of such materials. nih.gov Although not directly involving this compound, this research illustrates how the strategic combination of donor and acceptor moieties can lead to materials with tunable optical and electrochemical properties. nih.gov The electron-donating character of the aniline derivative suggests its potential as a donor component in similar architectures. Furthermore, the development of photoinduced catalyst-free reactions for the functionalization of methindolylstyrene derivatives via electron donor-acceptor (EDA) complexes underscores the importance of donor molecules in modern organic synthesis and materials science. rsc.org
Sustainable Chemistry and Lignin Valorization to Aniline Derivatives
The production of aniline and its derivatives from renewable resources is a key goal in sustainable chemistry, aiming to reduce reliance on petrochemical feedstocks. Lignin, an abundant aromatic biopolymer, represents a promising alternative source for valuable aromatic chemicals. rsc.orgnih.gov Research into lignin valorization focuses on breaking down this complex polymer into simpler aromatic units that can be converted into high-value products, including aniline derivatives. mdpi.comnrel.gov
Recent advancements have demonstrated the feasibility of converting lignin-derived phenolic compounds into aniline derivatives under mild conditions using electrochemical methods. nih.govresearchgate.net This approach aligns with the principles of green chemistry by utilizing environmentally friendly reagents and reaction conditions. nih.gov The broader effort in lignin valorization encompasses various strategies, including microbial degradation and metabolic engineering, to produce a range of value-added compounds. rsc.orgmdpi.comnih.gov While the direct synthesis of this compound from lignin is not explicitly detailed, the successful production of other aniline derivatives from this renewable source paves the way for the sustainable manufacturing of a wide array of functionalized anilines.
Advanced Analytical Chemistry Methodologies
In the field of analytical chemistry, this compound and structurally related compounds are finding applications in the development of sophisticated detection and reporting systems. Their inherent chemical properties, including their reactivity and potential for spectroscopic signaling, make them valuable tools for creating sensitive and selective analytical methods.
Development of Chemosensors and Biosensors (e.g., Electrochemiluminescence)
The development of chemosensors, which are molecules designed to detect specific analytes through a measurable signal, is a significant area of analytical research. Aniline derivatives are often employed in the construction of these sensors due to their ability to interact with various chemical species and to transduce this interaction into an optical or electrochemical signal.
For example, chemosensors based on 4-methyl-2,6-diformylphenol have been developed for the fluorescent detection of pH. nih.gov These sensors can discriminate between normal and cancer cells based on their different pH environments. nih.gov While not directly involving this compound, this research exemplifies the use of substituted phenolic and aniline-like structures in creating highly sensitive and biologically relevant sensors. The synthesis of various aniline derivatives for potential use in such applications is an active area of research.
Spectroscopic Probes and Reporter Molecules in Chemical Systems
Spectroscopic probes are molecules that exhibit a change in their spectroscopic properties (e.g., absorption or fluorescence) in response to a specific chemical environment or event. The aniline moiety, with its potential for fluorescence and its sensitivity to the local environment, can serve as the basis for such probes.
The photolytic degradation of a complex quinoline (B57606) methanol (B129727) derivative containing a dibutylamino group has been studied, highlighting the influence of molecular structure on photochemical stability and degradation pathways. nih.gov While this study focuses on degradation, it underscores the photosensitive nature of such compounds, a property that can be harnessed for the design of spectroscopic probes. The availability of spectral data, such as NMR, for this compound and its analogs is crucial for their characterization and for understanding their behavior in different chemical systems. bldpharm.com
Exploration in Pharmaceutical Intermediate Research
The utility of this compound as a pharmaceutical intermediate lies in its reactive primary amine group on the aniline ring and the tertiary amine functionality of the dibutylamino group. These features allow for its incorporation into more complex molecular architectures, serving as a foundational building block for various therapeutic agents.
Synthesis of Complex Active Pharmaceutical Ingredient (API) Precursors and Scaffold Construction
The synthesis of novel APIs often involves the construction of a central molecular scaffold that can be subsequently functionalized to optimize pharmacological activity. While specific, large-scale industrial applications of this compound as a direct precursor for a marketed API are not widely documented in publicly available literature, its structural motifs are present in various compounds explored in medicinal chemistry.
The general strategy for utilizing such a compound involves leveraging the primary amino group for reactions such as amide bond formation, sulfonamide synthesis, or the formation of Schiff bases, which can then be reduced to secondary amines. These reactions allow for the linkage of the 4-[(dibutylamino)methyl]phenyl moiety to other pharmacophoric groups. The dibutylamino group, being a tertiary amine, can influence the physicochemical properties of the resulting molecule, such as lipophilicity and basicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME) profiles.
For instance, aniline derivatives are crucial in the synthesis of various classes of drugs, including kinase inhibitors for cancer therapy and agents targeting G-protein coupled receptors. The general synthetic utility of aniline derivatives is well-established in the creation of complex heterocyclic systems, which form the core of many pharmaceuticals.
Exploration in Antimicrobial and Antidiabetic Research
The investigation of aniline derivatives for potential therapeutic applications is an active area of research. While specific studies focusing solely on the antimicrobial and antidiabetic properties of this compound are limited, research on structurally related compounds provides insights into its potential.
Antimicrobial Research
Numerous studies have explored aniline derivatives for their antimicrobial properties. For example, the synthesis of novel aurone (B1235358) derivatives has shown that substitutions on the aurone scaffold can lead to significant antimicrobial activity against various bacteria and fungi. In one study, amino and acetamidoaurones were synthesized and tested, with some compounds showing minimum inhibitory concentrations (MIC) as low as 12.5 µM against certain fungal strains. mdpi.com While this study does not directly involve this compound, it highlights the potential of amino-substituted aromatic compounds in the development of new antimicrobial agents. The presence of the lipophilic dibutylamino group in this compound could potentially enhance cell membrane penetration, a desirable feature for antimicrobial drugs.
Similarly, research on 7-haloanilino-8-nitrofluoroquinolone derivatives has demonstrated that substituted anilines can be key components of potent antibacterial agents. researchgate.net These studies underscore the importance of the aniline moiety as a pharmacophore in antimicrobial drug design.
Antidiabetic Research
The potential of various phytochemicals and synthetic compounds as antidiabetic agents is a major focus of pharmaceutical research. nih.govnih.gov Aniline derivatives have been incorporated into molecules designed to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. nih.gov For instance, a study on the synthesis of novel 4-((2, 4-dioxothiazolidin-5-ylidene)methyl) substituted benzene (B151609) sulphonamides, which incorporate an aniline-like structure, showed potential antidiabetic activity. researchgate.net Although direct evidence for the antidiabetic activity of this compound is not available, its structural components suggest that it could be a valuable starting material for the synthesis of new antidiabetic drug candidates.
Future Research Directions and Emerging Paradigms
Design Principles for Next-Generation Aminomethylated Aniline (B41778) Derivatives
The design of novel aminomethylated aniline derivatives with tailored properties is a primary focus of future research. This involves a systematic approach to modifying the molecular structure to achieve desired functionalities. Key design principles include the strategic manipulation of electronic and steric effects, as well as the introduction of diverse functional groups.
The basicity of the aniline nitrogen is a critical parameter that influences the reactivity and potential applications of these compounds. The introduction of substituents on the aromatic ring can modulate this basicity. Electron-donating groups will generally increase the basicity, while electron-withdrawing groups will decrease it. chemistrysteps.com A systematic study of these effects for various substituted aminomethylated anilines will enable the fine-tuning of their properties.
The synthesis of a range of aniline derivatives can be achieved through established reactions like etherification, addition, and cyclization. nih.gov For instance, the reactivity of the amino group in 4-[(Dibutylamino)methyl]aniline can be harnessed to introduce a variety of side chains, leading to new compounds with potentially interesting biological activities.
Controlling the regioselectivity of aniline functionalization is another crucial aspect of designing next-generation derivatives. acs.org For aminomethylated anilines, this means directing further substitutions to specific positions on the aromatic ring to create isomers with distinct properties. Furthermore, the development of methods for introducing chiral centers, for example through the synthesis of sulfonimidamides, opens up possibilities for creating enantiomerically pure compounds with specific stereochemical configurations. acs.org
A summary of how substituent effects can be used to tailor the properties of aniline derivatives is presented in the table below.
| Substituent Property | Effect on Aniline Ring | Impact on Basicity | Example Substituent |
| Electron-Donating | Increases electron density | Increases | -OCH₃, -CH₃ |
| Electron-Withdrawing | Decreases electron density | Decreases | -NO₂, -CN, -SO₃H, Halogens |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of new chemical entities, including aminomethylated aniline derivatives. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. rsc.org
In the context of compound design, AI and ML can be used to predict the properties of virtual compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential. nih.gov For example, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to correlate the structural features of aminomethylated anilines with their biological activity or physical properties. nih.gov Deep learning algorithms are particularly adept at automatically extracting relevant features from molecular structures to make accurate predictions. nih.gov
AI can also play a significant role in reaction prediction and synthesis planning. By learning from existing reaction databases, ML models can suggest optimal reaction conditions, predict potential side products, and even propose novel synthetic routes to target molecules like this compound and its derivatives. This can significantly accelerate the discovery and development of new compounds.
The applications of AI and ML in the design of aniline derivatives are summarized below.
| Application Area | AI/ML Technique | Potential Outcome |
| Compound Design | QSAR/QSPR Modeling | Prediction of biological activity and physical properties. |
| Deep Learning | Automated feature extraction for improved prediction accuracy. | |
| Reaction Prediction | Machine Learning | Optimization of reaction conditions and prediction of side products. |
| Synthesis Planning | Retrosynthesis Algorithms | Proposal of novel and efficient synthetic routes. |
Sustainable Synthesis and Green Chemistry Approaches for Aniline Functionalization
There is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of anilines and their derivatives. youtube.comyoutube.com Green chemistry principles are being increasingly applied to minimize the environmental impact of chemical processes.
For the functionalization of anilines, this includes the use of greener solvents, less hazardous reagents, and more energy-efficient reaction conditions. youtube.com For example, the development of chemoenzymatic processes, which combine the selectivity of enzymes with the efficiency of chemical catalysis, offers a promising avenue for the sustainable synthesis of aniline-derived amides. rsc.org
A comparison of traditional versus green chemistry approaches for aniline synthesis is outlined in the table below.
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Starting Materials | Petroleum-based | Renewable (e.g., biomass) |
| Reagents | Often hazardous | Less hazardous, catalytic |
| Solvents | Often volatile organic compounds | Greener alternatives (e.g., water, ionic liquids) |
| Energy Consumption | Often high temperature and pressure | Milder conditions, photocatalysis |
| Waste Generation | Often significant | Minimized, atom-economical |
Expanding Mechanistic Understanding of Complex Reactions Involving Aniline-Based Reactants
A deeper understanding of the mechanisms of reactions involving aniline-based reactants is essential for controlling reaction outcomes and designing more efficient synthetic strategies. Mechanistic studies provide insights into the formation of intermediates, transition states, and the factors that govern selectivity.
The reactivity of aniline is heavily influenced by the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, activating it towards electrophilic substitution. chemistrysteps.com However, under acidic conditions, the formation of the anilinium ion deactivates the ring and can lead to unexpected product distributions, as seen in the nitration of aniline. youtube.com A thorough mechanistic investigation of reactions involving this compound would need to consider the interplay of both the primary amino group and the dibutylaminomethyl substituent.
Kinetic studies can reveal the order of a reaction and provide evidence for the formation of reaction intermediates. utmb.eduresearchgate.net For example, studies on the reaction of aniline with dicyandiamide (B1669379) have shown it to be a second-order reaction whose rate is significantly influenced by pH. researchgate.net
Computational chemistry is also a powerful tool for elucidating reaction mechanisms. acs.org Quantum chemical calculations can be used to model reaction pathways, calculate the energies of intermediates and transition states, and explain the role of catalysts. acs.org Such studies can provide a level of detail that is often difficult to obtain through experimental methods alone. The Hoffman rearrangement, a classic reaction for synthesizing anilines, has a well-understood mechanism involving an isocyanate intermediate, which serves as a model for the level of mechanistic detail that should be sought for newer reactions. youtube.com
Q & A
Basic: What are the recommended synthesis routes and characterization techniques for 4-[(Dibutylamino)methyl]aniline?
Answer:
The synthesis of this compound typically involves reductive alkylation or nucleophilic substitution. A common approach is reacting 4-nitroaniline with dibutylamine in the presence of formaldehyde under acidic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Key steps include:
- Reaction Optimization : Use ethanol or THF as solvents at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
- Characterization :
Basic: How can researchers assess the purity and stability of this compound in experimental settings?
Answer:
Purity assessment requires a combination of analytical techniques:
- HPLC/GC-MS : Use reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to detect impurities. Compare retention times with certified reference standards (e.g., protocols in for diaminodiphenylmethane analysis) .
- TLC : Monitor reaction progress using silica plates (hexane/ethyl acetate, 3:1) and visualize with ninhydrin or UV.
- Stability Testing : Store the compound under inert atmosphere (N) at –20°C. Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC to identify decomposition products .
Basic: How does the dibutylamino-methyl substituent influence the compound’s basicity compared to aniline?
Answer:
The dibutylamino group is electron-donating via alkyl substitution, increasing the electron density on the aromatic amine. This enhances basicity relative to aniline. To quantify:
- Experimental Measurement : Titrate the compound in aqueous HCl (0.1 M) and calculate pK using the Henderson-Hasselbalch equation.
- Comparative Analysis : Compare with substituted anilines (e.g., p-methylaniline or p-methoxyaniline) to isolate substituent effects. and provide frameworks for interpreting electronic effects on basicity .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Optimization strategies include:
- Catalyst Screening : Test palladium on carbon vs. Raney nickel for hydrogenation efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution rates.
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time.
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess formaldehyde. Refer to for analogous intermediate synthesis protocols .
Advanced: How do structural modifications (e.g., substituent position or alkyl chain length) affect the compound’s reactivity in cross-coupling reactions?
Answer:
- Substituent Position : Para-substitution minimizes steric hindrance, favoring Suzuki-Miyaura coupling. Meta-substitution may alter electronic effects (e.g., reduced electron density).
- Alkyl Chain Length : Longer chains (e.g., dibutyl vs. dimethyl) increase lipophilicity but may reduce solubility in aqueous reactions. Use DFT calculations (as in ) to model electronic effects .
- Experimental Validation : Synthesize analogs (e.g., 4-[(Diethylamino)methyl]aniline) and compare reaction rates via kinetic studies.
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Answer:
- Dynamic Effects : Conformational flexibility of the dibutylamino group may cause variable splitting. Use variable-temperature NMR (VT-NMR) to slow rotation and simplify spectra.
- X-ray Validation : Resolve ambiguities by growing single crystals and performing crystallographic analysis (see for structural refinement techniques) .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA).
Advanced: What methodologies are recommended for evaluating the bioactivity (e.g., antimicrobial) of this compound derivatives?
Answer:
- Antimicrobial Assays :
- MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic Studies : Perform membrane permeability assays (propidium iodide uptake) or ROS generation measurements.
- SAR Analysis : Modify the alkyl chain or amine groups and correlate with activity (refer to for methylenedianiline derivative protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
